4-Fluorosalicylic acid

Description

- 4-fluorotoluene

- m-fluorophenol

- 4-aminosalicylic acid

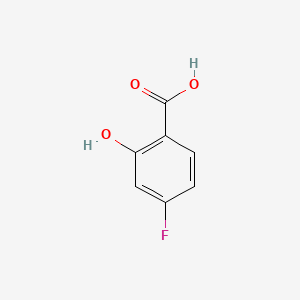

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZOLDXHOCCNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188057 | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-29-9 | |

| Record name | 4-Fluoro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 345-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorosalicylic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid, also known as 4-fluoro-2-hydroxybenzoic acid, is a fluorinated derivative of salicylic acid. The introduction of a fluorine atom at the C4 position of the benzene ring significantly modifies the molecule's physicochemical properties, reactivity, and biological activity, making it a compound of considerable interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on its role in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Melting Point | 170 °C (decomposes) or 187-191 °C | [1] |

| Boiling Point | Decomposes before boiling | N/A |

| pKa | Data not available for this compound. The pKa of the parent molecule, salicylic acid, is approximately 2.98. | [2] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and acetone. | [3] |

| Appearance | White to yellow to orange powder/crystal | [1] |

| CAS Number | 345-29-9 | [1] |

Synthesis and Purification

Synthesis

A potential synthetic route starting from m-fluorophenol is outlined below. This represents a logical chemical pathway, though a specific, validated experimental protocol is required for implementation.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Fluorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-Fluorosalicylic acid. The information is compiled from available experimental and computational data to serve as a valuable resource for researchers in chemistry, pharmacology, and drug development.

Introduction

This compound (4-FSA) is a halogenated derivative of salicylic acid. The introduction of a fluorine atom at the C4 position of the benzene ring significantly influences the molecule's electronic properties, acidity, and intermolecular interactions, which in turn can affect its biological activity and pharmacokinetic profile. Understanding the precise three-dimensional structure and conformational preferences of 4-FSA is crucial for designing and developing novel therapeutic agents.

Molecular Structure

The molecular structure of this compound is characterized by a planar aromatic ring substituted with a carboxylic acid group, a hydroxyl group, and a fluorine atom. The IUPAC name for this compound is 4-fluoro-2-hydroxybenzoic acid.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the basic connectivity of atoms in this compound.

Caption: 2D representation of the this compound molecule.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring. Theoretical calculations indicate a strong preference for a planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group. This interaction forms a six-membered ring, significantly lowering the energy of this conformer compared to others.

Due to the lack of experimental crystallographic data, the following tables present optimized geometric parameters obtained from computational chemistry, specifically Density Functional Theory (DFT) calculations. These values provide a reliable model of the molecular structure in the gas phase.

Tabulated Structural Data

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.398 |

| C3-C4 | 1.383 |

| C4-C5 | 1.384 |

| C5-C6 | 1.397 |

| C6-C1 | 1.408 |

| C1-C7 | 1.489 |

| C7=O8 | 1.215 |

| C7-O9 | 1.352 |

| O9-H10 | 0.971 |

| C2-O11 | 1.358 |

| O11-H12 | 0.975 |

| C4-F13 | 1.359 |

Note: Data is based on DFT calculations and should be considered as a theoretical model.

Table 2: Calculated Bond Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 120.9 |

| C2-C3-C4 | 119.3 |

| C3-C4-C5 | 121.2 |

| C4-C5-C6 | 119.0 |

| C5-C6-C1 | 120.7 |

| C2-C1-C7 | 122.1 |

| C6-C1-C7 | 119.0 |

| O8=C7-O9 | 123.5 |

| O8=C7-C1 | 121.3 |

| O9-C7-C1 | 115.2 |

| C7-O9-H10 | 108.9 |

| C1-C2-O11 | 121.5 |

| C3-C2-O11 | 117.6 |

| C2-O11-H12 | 109.1 |

| C3-C4-F13 | 119.4 |

| C5-C4-F13 | 119.4 |

Note: Data is based on DFT calculations and should be considered as a theoretical model.

Table 3: Calculated Dihedral Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2-C3 | 0.0 |

| C1-C2-C3-C4 | 0.0 |

| C2-C3-C4-C5 | 0.0 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-C1 | 0.0 |

| C5-C6-C1-C2 | 0.0 |

| C2-C1-C7-O8 | 180.0 |

| C2-C1-C7-O9 | 0.0 |

| O8=C7-O9-H10 | 0.0 |

| C1-C2-O11-H12 | 0.0 |

| C3-C4-F13-C5 | 180.0 |

Note: Data is based on DFT calculations and indicates a high degree of planarity.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline generalized procedures based on established methods for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the carboxylation of 4-fluorophenol.

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A high-pressure autoclave is charged with dry 4-fluorophenol and a suitable base (e.g., potassium carbonate).

-

Carboxylation: The reactor is sealed and pressurized with carbon dioxide to several atmospheres. The mixture is then heated to a temperature typically in the range of 150-200 °C for several hours with constant stirring.

-

Work-up: After cooling, the reaction mixture is dissolved in water. The resulting solution is then carefully acidified with a strong acid, such as hydrochloric acid, until a precipitate is formed.

-

Isolation and Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

Table 4: Representative ¹H NMR Data (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.8 | dd | J ≈ 9.0, 2.5 |

| H5 | ~6.9 | ddd | J ≈ 9.0, 9.0, 2.5 |

| H6 | ~7.8 | dd | J ≈ 9.0, 6.0 |

| OH (phenol) | ~10.5 | br s | - |

| OH (acid) | ~13.0 | br s | - |

Note: These are approximate values and can vary depending on the solvent and concentration.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups.

Table 5: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3200-2500 | O-H stretch (carboxylic acid, broad) |

| ~3200 | O-H stretch (phenol) |

| ~1660 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid and phenol) |

| ~1150 | C-F stretch |

Biological Relevance and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in defined signaling pathways. However, as a derivative of salicylic acid, it is plausible that it may interact with pathways modulated by salicylates. Salicylic acid and its derivatives are known to have anti-inflammatory effects, which are mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of transcription factors like NF-κB. Further research is required to elucidate the specific biological targets and signaling cascades affected by this compound.

Logical Relationship of Potential Biological Action

Caption: Hypothetical signaling interactions of this compound.

Conclusion

This technical guide has summarized the current understanding of the molecular structure and conformation of this compound. While experimental crystallographic data is not currently available, computational modeling provides a detailed and reliable picture of its planar structure, stabilized by a strong intramolecular hydrogen bond. The provided experimental protocols for synthesis and spectroscopic analysis offer a foundation for further research and characterization of this compound. Future studies are warranted to fully elucidate its crystal structure, explore its conformational dynamics in different environments, and uncover its specific biological activities and interactions with cellular signaling pathways.

4-Fluorosalicylic Acid: A Technical Guide for Researchers

CAS Number: 345-29-9

This technical guide provides an in-depth overview of 4-Fluorosalicylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 4-Fluoro-2-hydroxybenzoic acid, is an aromatic carboxylic acid. The inclusion of a fluorine atom enhances its reactivity and stability in comparison to similar compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 345-29-9 | [2] |

| Molecular Formula | C₇H₅FO₃ | [3] |

| Molecular Weight | 156.11 g/mol | [2][3] |

| Melting Point | 170 °C (decomposes) | |

| Appearance | White to yellow to orange powder/crystal | [1] |

| InChI Key | TTZOLDXHOCCNMF-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc(F)cc1O | |

| Purity | ≥ 98% (GC) | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Characteristic Peaks/Shifts |

| ¹H NMR | Spectral data available, refer to spectral databases for detailed shifts and coupling constants. |

| ¹³C NMR | Spectral data available, refer to spectral databases for detailed chemical shifts. |

| FT-IR | Characteristic peaks include O-H stretch (~3233 cm⁻¹), C-H aromatic stretch (~3000-2830 cm⁻¹), and C=O (carboxylic acid) stretch (~1652-1670 cm⁻¹).[4] |

| Raman | FT-Raman spectral data is available for this compound.[5] |

Synthesis of this compound

This compound can be synthesized from several precursors, including 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid.[6] A common laboratory and industrial method for the synthesis of salicylic acids from phenols is the Kolbe-Schmitt reaction.[7][8][9][10]

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction of m-Fluorophenol

This protocol is a representative example based on the well-established Kolbe-Schmitt reaction.

Objective: To synthesize this compound by the carboxylation of m-fluorophenol.

Materials:

-

m-Fluorophenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) (high pressure)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous solvent (e.g., toluene)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of Sodium m-Fluorophenoxide: In a pressure-resistant reactor, dissolve m-fluorophenol in a suitable anhydrous solvent. Add an equimolar amount of sodium hydroxide to form sodium m-fluorophenoxide. The mixture is stirred until the formation of the phenoxide is complete.

-

Carboxylation: The reactor is sealed and pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to around 125 °C and maintained at this temperature with continuous stirring for several hours to facilitate the electrophilic addition of CO₂ to the aromatic ring.

-

Acidification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture, containing the sodium salt of this compound, is transferred to a separate vessel. The product is then precipitated by the slow addition of sulfuric acid until the solution is acidic.

-

Isolation and Purification: The crude this compound precipitate is collected by filtration and washed with cold water to remove any inorganic salts. The product is then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Logical Workflow for Kolbe-Schmitt Synthesis

Caption: Workflow of this compound synthesis.

Biological Activity and Applications

This compound is a versatile building block in the development of new therapeutics and agrochemicals.[1] Its biological activity is of particular interest in drug discovery, especially for inflammatory and pain-related conditions.[1]

Role in Enzyme Inhibition

Salicylates are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[11][12] The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While salicylic acid itself is a weak inhibitor of COX activity, its derivatives can have more potent effects.[12][13] Fluorinated analogues, such as this compound, are investigated for their potential to modulate the activity of enzymes like COX-2. Some trifluoromethyl derivatives of salicylate have been shown to not only inhibit COX-2 activity but also suppress its expression, potentially by affecting the NF-κB signaling pathway.[11]

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Potential inhibition of the COX-2 pathway.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against the COX-2 enzyme.

Objective: To determine the in vitro inhibitory effect of this compound on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Co-factors (e.g., glutathione, hematin)

-

Detection reagent (e.g., for measuring prostaglandin E₂ (PGE₂))

-

Microplate reader

Procedure:

-

Enzyme Activation: The COX-2 enzyme is pre-incubated on ice with a co-factor solution in the assay buffer to ensure activation.

-

Compound Incubation: The test compound, this compound, is prepared in various concentrations and added to the wells of a microplate. The activated enzyme solution is then added to these wells and incubated at room temperature for a short period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Incubation: The reaction mixture is incubated at 37 °C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.

-

Detection: The amount of PGE₂ produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the control (enzyme and substrate without the inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/eye protection/face protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eyeshields, and gloves when handling this compound.

Conclusion

This compound is a valuable compound for research and development in the fields of medicine and agriculture. Its unique properties, stemming from the presence of the fluorine atom, make it an attractive intermediate for the synthesis of novel bioactive molecules. A thorough understanding of its chemical characteristics, synthesis, and biological activity is crucial for its effective application in scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-氟水杨酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H5FO3 | CID 67661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 9. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-Fluorosalicylic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 4-Fluorosalicylic acid (4-FSA), a compound of significant interest in pharmaceutical and agrochemical research. An understanding of its melting point and solubility is critical for its synthesis, formulation, and application in various scientific endeavors.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and behavior in chemical and biological systems.

Data Summary

The following table summarizes the available quantitative data for the melting point and solubility of this compound. Due to the limited availability of public quantitative solubility data for this compound, solubility data for the parent compound, salicylic acid, is provided for reference and comparison.

| Physical Property | This compound | Salicylic Acid (for reference) |

| Melting Point | 170 - 191 °C[2] | 159 °C |

| Solubility | ||

| In Water | Data not available | 0.2 g/100 mL (20°C)[3][4][5] |

| In Methanol | Soluble[6] | Data not available |

| In Ethanol | Data not available | ~33.3 - 37.0 g/100 mL (temperature not specified)[7] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard methodologies for measuring the melting point and solubility of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure substances typically exhibit a sharp melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-3 mm in height.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a given solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in a specific volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath with a shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: An excess amount of this compound is added to a series of flasks, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol).

-

Equilibration: The flasks are sealed and placed in a shaking water bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable and validated analytical method.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mol/L).

Logical Workflow for Physical Property Analysis

The determination and application of physical properties like melting point and solubility follow a logical progression in the research and development workflow. The following diagram illustrates this process.

Caption: Workflow for the analysis and application of 4-FSA physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 96 345-29-9 [sigmaaldrich.com]

- 3. homework.study.com [homework.study.com]

- 4. (Solved) - The solubility of salicylic acid in water at 20C is 0.2 g in 100... (1 Answer) | Transtutors [transtutors.com]

- 5. Solved The solubility of salicylic acid in water is 0.20 | Chegg.com [chegg.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. pharmacylibrary.com [pharmacylibrary.com]

Spectroscopic Profile of 4-Fluorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorosalicylic acid, a key intermediate in various pharmaceutical and chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for characterization, quality control, and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in a typical solvent like DMSO-d₆.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.7 - 6.9 | dd | ~9.0, ~2.5 |

| H-5 | 6.7 - 6.9 | ddd | ~9.0, ~9.0, ~2.5 |

| H-6 | 7.7 - 7.9 | dd | ~9.0, ~6.0 |

| -OH | 10.0 - 12.0 | br s | - |

| -COOH | 12.0 - 14.0 | br s | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 | 110 - 115 | d, ~10 |

| C-2 | 160 - 165 | s |

| C-3 | 105 - 110 | d, ~25 |

| C-4 | 165 - 170 (d) | d, ~250 |

| C-5 | 115 - 120 | d, ~20 |

| C-6 | 130 - 135 | d, ~5 |

| -COOH | 170 - 175 | s |

Note: The presence of fluorine will cause splitting of carbon signals (C-F coupling), which is a key characteristic feature. The carbon directly attached to fluorine (C-4) will exhibit a large coupling constant.[1]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering insights into the functional groups present.

Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200 - 2500 (broad) |

| O-H (Phenolic) | Stretching | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1100 |

| O-H (bend) | Bending | 1440 - 1395, 950-910 |

| C-O | Stretching | 1300 - 1200 |

Raman Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3050 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1650 |

| C=C (Aromatic Ring) | Ring Breathing/Stretching | 1615, 1580, 1000 |

| C-F | Stretching | 1250 - 1100 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

-

¹H NMR Data Acquisition:

-

Acquire spectra at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Data Acquisition:

-

Acquire spectra with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2 seconds) to ensure quantitative signal intensity.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[3]

-

Instrumentation: Use a Perkin-Elmer Paragon 500 FT-IR spectrometer (or equivalent).

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.[3]

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups.

Raman Spectroscopy Protocol

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the sample holder of the spectrometer.

-

Instrumentation: Utilize a Bruker MultiRAM Stand Alone FT-Raman Spectrometer equipped with a Nd:YAG laser source (1064 nm).[4]

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the laser power to a level that does not cause sample degradation.

-

Collect spectra over a Raman shift range of approximately 3500-100 cm⁻¹.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the spectrum to identify the Raman shifts of the characteristic vibrational modes.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unraveling the Biochemical intricacies of 4-Fluorosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorosalicylic acid, a fluorinated derivative of salicylic acid, is a compound of significant interest in pharmaceutical development, particularly in the realm of anti-inflammatory and pain therapeutics.[1] While its structural similarity to salicylic acid suggests a shared mechanistic basis, the precise biochemical pathways modulated by this compound have not been extensively elucidated in publicly available literature. This technical guide aims to provide an in-depth overview of the probable biochemical mechanisms of action of this compound, drawing upon the well-established activities of salicylic acid and its structurally related analogs. The focus will be on its potential interactions with key inflammatory signaling pathways, including the inhibition of cyclooxygenase (COX) expression, modulation of the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of histone acetyltransferases (HATs) p300 and CBP.

Due to a notable absence of direct quantitative data for this compound in the scientific literature, this guide will present comparative data for salicylic acid and its close structural analog, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), to provide a reasonable estimation of its potential bioactivity. Detailed experimental protocols for key assays are also provided to facilitate further investigation into the specific mechanisms of this compound.

Postulated Biochemical Mechanisms of Action

The anti-inflammatory effects of salicylic acid and its derivatives are multifaceted and extend beyond the direct inhibition of cyclooxygenase (COX) enzymes, a hallmark of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The primary hypothesized mechanisms of action for this compound are detailed below.

Inhibition of p300/CBP Histone Acetyltransferase (HAT) Activity

A significant body of recent research has identified the histone acetyltransferases p300 and CREB-binding protein (CBP) as direct targets of salicylic acid.[2][3] These enzymes are critical coactivators of transcription, and their inhibition leads to a broad spectrum of anti-inflammatory effects. Salicylate has been shown to inhibit the acetyltransferase activity of p300 and CBP by competing with acetyl-CoA at the catalytic site.[2][3] This action results in the downregulation of histone and non-histone protein acetylation, thereby modulating the expression of inflammatory genes. Given the structural conservation, it is highly probable that this compound exerts a similar inhibitory effect on p300/CBP.

Caption: Proposed inhibition of p300/CBP by this compound.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Salicylates have been demonstrated to inhibit the activation of the NF-κB pathway.[4] This inhibition can occur through multiple mechanisms, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By stabilizing IκBα, salicylates prevent the nuclear translocation of the active NF-κB complex, thereby blocking the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules. The structurally similar compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), has been shown to block the activation of NF-κB to a greater extent than aspirin.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Suppression of Cyclooxygenase-2 (COX-2) Expression

While salicylic acid itself is a very weak direct inhibitor of COX-1 and COX-2 enzymes, it has been shown to suppress the expression of the inducible COX-2 enzyme at the transcriptional level. This leads to a reduction in the synthesis of pro-inflammatory prostaglandins. The metabolite of triflusal, HTB, which is structurally analogous to this compound, has been demonstrated to cause a concentration-dependent inhibition of COX-2 protein expression in peripheral human mononuclear cells.

Quantitative Data (Comparative)

Table 1: Inhibition of p300/CBP Histone Acetyltransferase Activity

| Compound | Target | IC50 (mM) |

| Salicylic Acid | p300 | 10.2[3] |

| Salicylic Acid | CBP | 5.7[3] |

Table 2: Inhibition of COX-2 Mediated Prostaglandin E2 (PGE2) Production

| Compound | Assay System | IC50 (mM) |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | LPS-activated human blood | 0.39 |

| Sodium Salicylate | LPS-activated human blood | >10 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the biochemical mechanism of action of this compound.

p300/CBP Histone Acetyltransferase (HAT) Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of p300 and CBP.

Methodology:

-

Reagents and Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA), [³H]-labeled or unlabeled

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail (for radiometric assay) or specific antibody for acetylated histone (for ELISA-based assay)

-

Microtiter plates (e.g., 96-well or 384-well)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure (Radiometric Filter-Binding Assay):

-

Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (this compound at various concentrations) or vehicle control.

-

Initiate the reaction by adding recombinant p300/CBP enzyme and [³H]-Acetyl-CoA.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) and wash several times with a wash buffer to remove unincorporated [³H]-Acetyl-CoA.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

NF-κB Activation Assay (EMSA or Reporter Assay)

Objective: To assess the effect of this compound on the activation and nuclear translocation of NF-κB.

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) to sub-confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 30-60 minutes).

-

-

Nuclear Extract Preparation:

-

Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard protocol.

-

Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).

-

-

EMSA Procedure:

-

Prepare a binding reaction mixture containing the nuclear extract, a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the NF-κB consensus binding site, and a non-specific competitor DNA (e.g., poly(dI-dC)).

-

Incubate the binding reaction at room temperature for 20-30 minutes.

-

Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dry the gel and visualize the radiolabeled bands by autoradiography.

-

A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding activity.

-

COX-2 Expression Assay (Western Blot)

Objective: To determine if this compound inhibits the expression of COX-2 protein.

Methodology:

-

Cell Culture and Treatment:

-

Use human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce COX-2 expression by treating the cells with an inflammatory stimulus like LPS.

-

Incubate for a sufficient time to allow for protein expression (e.g., 6-24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for COX-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Quantify the band intensities to determine the relative expression of COX-2.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of experiments to characterize the biochemical mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the biochemical mechanism of action of this compound is currently lacking in the public domain, a strong hypothesis can be formulated based on the well-documented activities of salicylic acid and its close structural analogs. The primary mechanisms are likely to involve the inhibition of p300/CBP histone acetyltransferase activity and the suppression of the NF-κB signaling pathway, leading to a broad anti-inflammatory effect. Additionally, inhibition of COX-2 expression, rather than direct enzyme inhibition, is another probable contributor to its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the biochemical profile of this compound and validate these proposed mechanisms. Further investigation into this promising compound is warranted to fully understand its therapeutic potential in inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 65145-13-3: 2-Fluoro-4-hydroxybenzoic acid [cymitquimica.com]

- 4. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential of 4-Fluorosalicylic Acid in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

4-Fluorosalicylic acid (4-FSA), a fluorinated derivative of salicylic acid, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] While direct research into its specific enzyme inhibitory effects is nascent, the extensive body of work on its parent compound, salicylic acid, and other halogenated derivatives suggests a significant, yet largely unexplored, potential for 4-FSA as a modulator of enzyme activity. This technical guide consolidates the existing knowledge on enzyme inhibition by closely related salicylic acid analogs to build a predictive framework for the potential applications of 4-FSA in enzyme inhibition studies and drug discovery. By examining the established targets and mechanisms of these analogs, this document provides a roadmap for future investigation into 4-FSA, complete with hypothetical experimental workflows and a review of relevant signaling pathways.

Introduction: The Rationale for Investigating this compound

Salicylic acid and its derivatives are well-established as potent modulators of various enzymatic pathways. Their therapeutic effects are often linked to the inhibition of key enzymes involved in inflammation, bacterial replication, and metabolic processes. The introduction of a fluorine atom to the salicylic acid scaffold, creating this compound (4-FSA), can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its binding affinity and inhibitory potency against target enzymes. While 4-FSA is recognized for its role in biochemical research, including studies on enzyme inhibition and metabolic pathways, specific data on its inhibitory activities are not yet widely published.[1] This guide, therefore, extrapolates from the known activities of its analogs to highlight its potential.

Key Molecular Features of this compound:

-

CAS Number: 345-29-9

-

Molecular Formula: C₇H₅FO₃

-

Molecular Weight: 156.11 g/mol

-

Synonym: 4-Fluoro-2-hydroxybenzoic acid

Potential Enzyme Targets and Mechanisms of Action

Based on the established inhibitory profiles of salicylic acid and its derivatives, 4-FSA is a promising candidate for the inhibition of several classes of enzymes. The following sections detail these potential targets.

Cyclooxygenases (COX-1 and COX-2)

Salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. While salicylic acid itself is a weak inhibitor, its acetylated form, aspirin, is a potent irreversible inhibitor. Other derivatives, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a close structural analog of 4-FSA, have demonstrated significant inhibition of COX-2-mediated prostaglandin production. This inhibition can occur through direct competition with the substrate, arachidonic acid, at the enzyme's active site, or by suppressing the expression of the COX-2 enzyme.

Potential Mechanism of Action: It is hypothesized that 4-FSA could act as a competitive inhibitor of COX enzymes. The fluorine substitution may enhance its binding affinity to the active site compared to salicylic acid. Furthermore, similar to HTB, 4-FSA may also modulate the expression of COX-2 by interfering with transcription factors such as NF-κB.

Bacterial DNA Gyrase and Topoisomerase IV

Salicylic acid-based compounds have been explored as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Inhibition of these enzymes typically leads to the stabilization of a cleavage complex, resulting in DNA strand breaks and bacterial cell death.

Potential Mechanism of Action: 4-FSA may interfere with the ATP-binding sites of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. The electronegativity of the fluorine atom could influence key interactions within these binding pockets, potentially leading to potent inhibition of enzyme activity.

Other Potential Enzyme Targets

Recent studies have shown that salicylic acid can inhibit other enzymes, such as β-substituted alanine synthase 4;1, with an IC50 value in the micromolar range. This suggests that the inhibitory scope of salicylic acid derivatives, including 4-FSA, may be broader than previously understood and could extend to enzymes involved in amino acid metabolism and other cellular processes.

Quantitative Data from Salicylic Acid Analogs

While specific quantitative inhibition data for 4-FSA is not available in the current literature, the following table summarizes the inhibitory concentrations (IC50) for closely related compounds against their respective enzyme targets. This data serves as a benchmark for predicting the potential potency of 4-FSA.

| Compound | Target Enzyme | IC50 Value | Reference Organism |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | Cyclooxygenase-2 (COX-2) | 0.39 mM | Human |

| Disalicylic acid-based Schiff Base (5h) | E. coli DNA Gyrase | 92 nM | Escherichia coli |

| Disalicylic acid-based Schiff Base (5h) | E. coli Topoisomerase IV | 3.50 µM | Escherichia coli |

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed methodologies for key experiments that could be adapted to study the inhibitory potential of this compound.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory effect of a test compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of 4-FSA in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final assay concentrations.

-

Enzyme Reaction: In a microplate, combine the reaction buffer, the enzyme (COX-1 or COX-2), and the desired concentration of 4-FSA or vehicle control.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a stopping agent (e.g., a strong acid).

-

Quantification of PGE2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 4-FSA and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

This compound (test inhibitor)

-

Assay buffer (containing ATP)

-

Agarose gel electrophoresis equipment and reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of 4-FSA.

-

Enzyme Addition: Add DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and separate the DNA forms (supercoiled, relaxed, and nicked) by electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be estimated by densitometric analysis of the bands.

Visualizing Potential Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be modulated by 4-FSA and a general experimental workflow for assessing its enzyme inhibitory activity.

References

A Comprehensive Technical Review of Fluorinated Salicylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid, a naturally occurring phenolic compound, and its derivatives have long been cornerstones of medicinal chemistry, most notably exemplified by the synthesis of acetylsalicylic acid (aspirin). The strategic incorporation of fluorine atoms into the salicylic acid scaffold has emerged as a powerful tool in drug design, offering a means to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. This technical guide provides a comprehensive literature review of fluorinated salicylic acid derivatives, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties of Fluorinated Salicylic Acid Derivatives

The introduction of fluorine, the most electronegative element, into the salicylic acid molecule can profoundly influence its electronic and steric properties. These modifications can impact the compound's acidity (pKa), lipophilicity (LogP), and molecular conformation, all of which are critical determinants of its biological activity.[1][2] For instance, the electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, while its lipophilic character can enhance membrane permeability.[3][4]

| Derivative Name | Molecular Formula | pKa | LogP | Reference |

| 4-Fluorosalicylic acid | C₇H₅FO₃ | - | - | [2] |

| 5-Fluorosalicylic acid | C₇H₅FO₃ | - | - | [5] |

| Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) | C₁₀H₇F₃O₄ | - | - | [6] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | C₈H₅F₃O₃ | - | - | [6] |

Table 1: Physicochemical Properties of Selected Fluorinated Salicylic Acid Derivatives. This table will be populated with more specific pKa and LogP values as more quantitative data is found in the literature.

Synthesis of Fluorinated Salicylic Acid Derivatives

The synthesis of fluorinated salicylic acid derivatives can be achieved through various synthetic routes, often starting from commercially available fluorinated phenols or by direct fluorination of salicylic acid precursors.

General Synthetic Strategies

Several common strategies for the synthesis of these compounds include:

-

Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the salicylic acid ring system, although this can sometimes lead to a mixture of isomers and requires careful control of reaction conditions.

-

From Fluorinated Precursors: A more common approach is to start with a pre-fluorinated starting material, such as a fluorophenol, and then introduce the carboxylic acid group.[7]

-

Modification of Existing Fluorinated Salicylic Acids: Functional group transformations on a pre-existing fluorinated salicylic acid can be used to generate a variety of derivatives, such as amides and esters.[8]

Detailed Experimental Protocol: Synthesis of 5-Fluorosalicylic Acid

A common method for the synthesis of 5-fluorosalicylic acid involves the carboxylation of 4-fluorophenol.[7]

Materials:

-

4-Fluorophenol

-

Carbon dioxide (CO₂)

-

Base catalyst (e.g., a combination of sodium ethoxide and potassium hydroxide)

-

Solvent (e.g., a high-boiling point solvent)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Deionized water

Procedure:

-

In a high-pressure reactor, combine 4-fluorophenol and the base catalyst in a suitable solvent.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 2-3 MPa).

-

Heat the reaction mixture to a specific temperature (e.g., 160°C) and maintain for a set period (e.g., 20-24 hours).[9]

-

After cooling, dissolve the crude product in hot water (e.g., 80°C).[9]

-

Extract the aqueous solution with methyl tert-butyl ether to remove any unreacted starting material.[9]

-

Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 to precipitate the 5-fluorosalicylic acid.[9]

-

Filter the precipitate, wash with cold deionized water, and dry to obtain the final product.[9]

-

The product can be further purified by recrystallization.

Biological Activities of Fluorinated Salicylic Acid Derivatives

Fluorinated salicylic acid derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory and Analgesic Activity

Many fluorinated salicylic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties. Their mechanisms of action often involve the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.[10]

Quantitative Anti-inflammatory and Analgesic Data:

| Compound | Assay | IC₅₀ / ED₅₀ | Reference |

| Triflusal | Inhibition of iNOS induction (anti-inflammatory) | 1.13 ± 0.12 mM | [11] |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | Inhibition of iNOS induction (anti-inflammatory) | 1.84 ± 0.34 mM | [11] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB luciferase inhibition | 15 µM | [12] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB luciferase inhibition | 17 µM | [12] |

| Fluorinated paracetamol analogues | Phenylquinone-induced abdominal constriction (analgesic) | Ring fluorination reduced activity, amide fluorination enhanced activity | [13] |

Table 2: Quantitative Anti-inflammatory and Analgesic Activity of Selected Fluorinated Salicylic Acid Derivatives.

Anticancer Activity

Several fluorinated salicylic acid derivatives have shown promising cytotoxic activity against various cancer cell lines. The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.[14]

Quantitative Anticancer Activity Data:

| Compound | Cell Line | IC₅₀ | Reference |

| Salicylic acid-containing ionic liquids | CaCo-2 (colorectal adenocarcinoma) | ~5–7 mM (for pure salicylic acid) | [14] |

| Salicylic acid-containing ionic liquids | 3215 LS (normal fibroblasts) | 1.14 mM (for pure salicylic acid) | [14] |

| Fluorinated isatins | M-HeLa, HuTu-80 | Selectivity indices up to 2.5 | [15] |

| 4-(1,2,3-triazol-1-yl) salicylic acid derivatives | MCF-7 (breast cancer) | >54.6, 43.6, 44.4, 46.1, 39.3, >52.5 µM | [9] |

Table 3: Quantitative Anticancer Activity of Selected Fluorinated Salicylic Acid Derivatives.

Antifungal Activity

Fluorinated salicylic acid derivatives have also been investigated for their antifungal properties, particularly against Candida species.[8][16]

Quantitative Antifungal Activity Data:

| Compound | Fungal Strain | MIC (µM) | Reference |

| N-4-fluorobenzyl-2-hydroxybenzamide | Candida albicans ATCC 90028 | 4077.47 | [16] |

| N-4-fluorobenzyl-2-hydroxybenzamide | Candida albicans CBS 5602 | 485.83 to 2072.20 | [16] |

Table 4: Quantitative Antifungal Activity of a Selected Fluorinated Salicylic Acid Derivative.

Key Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and immunity. Salicylic acid and its derivatives are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.[1][17]

Figure 1: Canonical NF-κB signaling pathway and its inhibition by fluorinated salicylic acid derivatives.

COX Signaling Pathway

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Salicylic acid derivatives can inhibit COX activity, thereby reducing prostaglandin synthesis.[18]

Figure 2: COX-2 signaling pathway and its inhibition by fluorinated salicylic acid derivatives.

Experimental Workflow: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[16][19]

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of test compounds.[20][21]

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Stimulating agent (e.g., TNF-α or LPS)

-

Fluorinated salicylic acid derivative (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with various concentrations of the fluorinated salicylic acid derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a set period (e.g., 6-8 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[22][23]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Fluorinated salicylic acid derivative (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to detect prostaglandin formation)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add various concentrations of the fluorinated salicylic acid derivative or a vehicle control to the wells.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.

-

Detection: Stop the reaction and add the detection reagent. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The incorporation of fluorine into the salicylic acid scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of fluorinated salicylic acid derivatives. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for the treatment of inflammatory diseases, cancer, and fungal infections.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 14. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. inotiv.com [inotiv.com]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Unveiling 4-Fluorosalicylic Acid: A Deep Dive into its Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – 4-Fluorosalicylic acid, a fluorinated derivative of salicylic acid, holds a significant position in the landscape of pharmaceutical and chemical research. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of this important compound, tailored for researchers, scientists, and drug development professionals. By detailing historical context, key synthetic methodologies with experimental protocols, and insights into its biological interactions, this paper serves as a critical resource for advancing research and development in related fields.

A Glimpse into the Past: The Dawn of Fluorinated Salicylates

The precise historical moment of the first discovery and synthesis of this compound is not prominently documented in readily available literature. However, its emergence can be situated within the broader context of the rise of organofluorine chemistry. The pioneering work on aromatic fluorination, such as the Balz-Schiemann reaction discovered in 1927, provided the foundational chemical transformations necessary for the synthesis of compounds like this compound.[1] The development of fluorinated pharmaceuticals gained significant momentum in the mid-20th century, with a growing recognition of the unique and often beneficial effects of fluorine substitution on the biological activity of molecules. The discovery of potent anti-inflammatory drugs like diflunisal, a difluorophenyl derivative of salicylic acid, in the 1960s and 70s, further spurred interest in the synthesis and pharmacological evaluation of a wide array of fluorinated salicylates.[2]

Charting the Synthetic Landscape: Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging commercially available fluorinated precursors. The most common starting materials include m-fluorophenol, 4-fluorotoluene, and 4-aminosalicylic acid.

The Kolbe-Schmitt Reaction: Carboxylation of m-Fluorophenol

A prominent method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[3][4] This reaction involves the direct carboxylation of a phenoxide with carbon dioxide under pressure and temperature. In the context of this compound synthesis, m-fluorophenol serves as the key starting material.

Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction (General Procedure)

-

Phenoxide Formation: m-Fluorophenol is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium m-fluorophenoxide.

-

Carboxylation: The dried sodium m-fluorophenoxide is then subjected to a high-pressure (typically around 100 atm) atmosphere of carbon dioxide at an elevated temperature (around 125 °C).

-

Acidification: The resulting salicylate salt is dissolved in water and acidified with a strong mineral acid, such as sulfuric acid, to precipitate the this compound.

-

Purification: The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Oxidation of 4-Fluorotoluene: A Two-Step Approach

Another viable synthetic route begins with 4-fluorotoluene. This method generally involves the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of this compound from 4-Fluorotoluene (General Procedure)

-

Oxidation to 4-Fluorobenzoic Acid: 4-Fluorotoluene is oxidized to 4-fluorobenzoic acid. A common laboratory and industrial oxidizing agent for this transformation is potassium permanganate (KMnO₄).[5] The reaction is typically carried out in an aqueous solution under heating.

-

Hydroxylation: The resulting 4-fluorobenzoic acid is then hydroxylated at the ortho position. This can be a challenging transformation and may require specific regioselective hydroxylation methods, potentially involving directed ortho-metalation strategies.

Diazotization of 4-Aminosalicylic Acid: The Sandmeyer and Balz-Schiemann Reactions

The conversion of an amino group on an aromatic ring to a fluorine atom provides a powerful synthetic tool. Starting from 4-aminosalicylic acid, this transformation can be achieved via diazotization followed by a fluorination reaction, such as the Balz-Schiemann or Sandmeyer reactions.[6][7][8]

Experimental Protocol: Synthesis of this compound from 4-Aminosalicylic Acid (General Procedure)

-

Diazotization: 4-Aminosalicylic acid is treated with a solution of sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄) for the Balz-Schiemann reaction, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): The isolated diazonium tetrafluoroborate salt is then gently heated. Thermal decomposition of the salt releases nitrogen gas and boron trifluoride, yielding the desired this compound.[6][9]

-

Fluorination (Sandmeyer-type Reaction): Alternatively, the diazotization can be performed in hydrofluoric acid, and the subsequent decomposition of the diazonium fluoride salt yields this compound.

Table 1: Summary of Synthetic Routes to this compound

| Starting Material | Key Reactions | Reagents | Advantages | Disadvantages |

| m-Fluorophenol | Kolbe-Schmitt Reaction | NaOH, CO₂, H₂SO₄ | Direct carboxylation, potentially high yielding. | Requires high pressure and temperature. |